Ethyl 3-(bromomethyl)-2-fluorobenzoate
Description
Ethyl 3-(bromomethyl)-2-fluorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through nucleophilic substitution or cross-coupling reactions.
Synthesis and Characterization: The compound is synthesized via alkylation reactions. For instance, describes the preparation of a structurally related compound, 4-(bromomethyl)-2-fluorobenzoate ethyl ester (compound 61), by reacting 4-(bromomethyl)-2-fluorobenzoic acid derivatives with ethanol under basic conditions (K₂CO₃ in DMF). The reaction yields 25% after purification via column chromatography. Key characterization data include:
- ¹H NMR: Resonances for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons, and the bromomethyl group (δ ~4.5 ppm for CH₂Br).
- MS (ESI+): A molecular ion peak at m/z 315.24 .
This compound’s reactivity is attributed to the benzyl bromide moiety, which facilitates alkylation or substitution reactions with nucleophiles such as alcohols or amines.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-3-4-7(6-11)9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
AODWMRAVAMQAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The bromomethyl group in this compound is more reactive toward nucleophilic substitution than bromo-substituted analogs (e.g., ethyl 3-bromo-4-fluorobenzoate) due to the benzylic bromide’s enhanced leaving-group ability .
- In contrast, ethyl α-(bromomethyl)acrylate undergoes Reformatsky-type reactions to form α-methylene lactones, leveraging the acrylate system’s conjugation .
Electronic Effects: Quinoxaline-based derivatives (e.g., ethyl 3-(bromomethyl)quinoxaline-2-carboxylate) exhibit greater electron deficiency compared to benzoate esters, accelerating nucleophilic attacks on the bromomethyl group .
Multihalogenated Derivatives :
- Ethyl 2-bromo-3-chloro-6-fluorobenzoate demonstrates orthogonal reactivity due to the presence of Br, Cl, and F, enabling sequential functionalization .
Challenges and Limitations
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